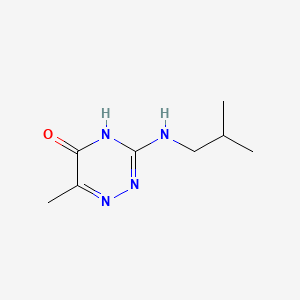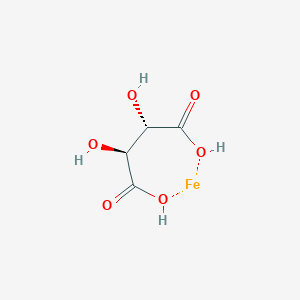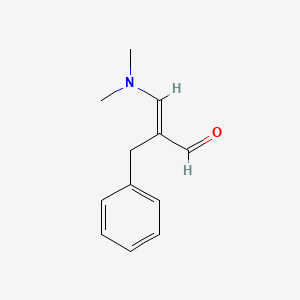
(E)-2-Benzyl-3-(dimethylamino)acrylaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyloxy-3-(dimethylamino)acrolein is an organic compound with the molecular formula C12H15NO2 It is a derivative of acrolein, featuring a benzyloxy group and a dimethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyloxy-3-(dimethylamino)acrolein typically involves multiple steps. One common method starts with benzyloxyacetaldehyde diethyl acetal, which is reacted with phosphorus pentachloride at low temperatures (0°C) and then heated to 75°C. The resulting intermediate is then treated with N,N-dimethylformamide at room temperature for 72 hours. Finally, the product is obtained by treating the reaction mixture with sodium hydroxide in water to achieve a pH of 8 .
Industrial Production Methods
While specific industrial production methods for 2-Benzyloxy-3-(dimethylamino)acrolein are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions and using continuous flow processes to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyloxy-3-(dimethylamino)acrolein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The benzyloxy and dimethylamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives.
Applications De Recherche Scientifique
2-Benzyloxy-3-(dimethylamino)acrolein has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Benzyloxy-3-(dimethylamino)acrolein involves its interaction with various molecular targets. The compound can form adducts with proteins and DNA, leading to changes in their structure and function. It can also induce oxidative stress and disrupt cellular processes, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Dimethylaminoacrolein: This compound is structurally similar but lacks the benzyloxy group.
2-Benzyloxyacrolein:
Uniqueness
2-Benzyloxy-3-(dimethylamino)acrolein is unique due to the presence of both benzyloxy and dimethylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and synthetic processes.
Propriétés
Formule moléculaire |
C12H15NO |
|---|---|
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
(E)-2-benzyl-3-(dimethylamino)prop-2-enal |
InChI |
InChI=1S/C12H15NO/c1-13(2)9-12(10-14)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3/b12-9+ |
Clé InChI |
XCFSOIDTZWNRHP-FMIVXFBMSA-N |
SMILES isomérique |
CN(C)/C=C(\CC1=CC=CC=C1)/C=O |
SMILES canonique |
CN(C)C=C(CC1=CC=CC=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



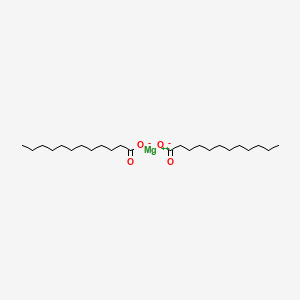
![3-(3,4-Dichlorophenyl)-1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-1-(furan-2-ylmethyl)urea](/img/structure/B13824447.png)
![Cyclopentanamine, 1-tricyclo[3.3.1.1~3,7~]dec-1-yl-](/img/structure/B13824450.png)
![(4S)-3-[3-[3-(dibenzylamino)phenyl]pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13824455.png)
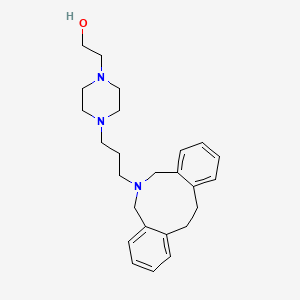

![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}furan-2-carbohydrazide](/img/structure/B13824467.png)
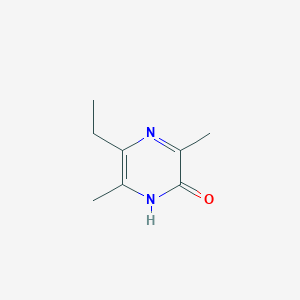
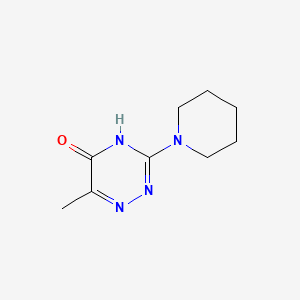
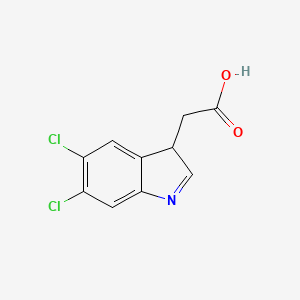
![1-(3,4-dimethoxyphenyl)-3-{[2-methoxy-4-(1H-tetrazol-1-yl)phenyl]amino}propan-1-one](/img/structure/B13824495.png)
